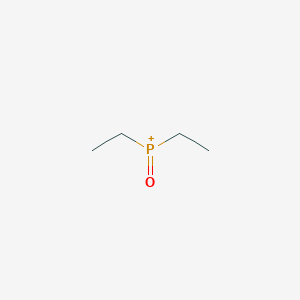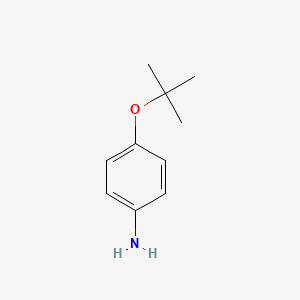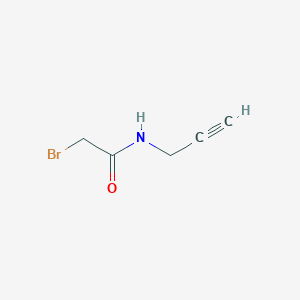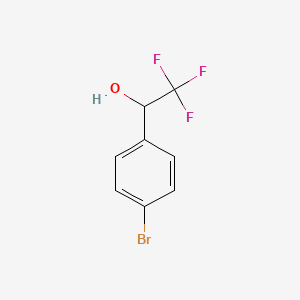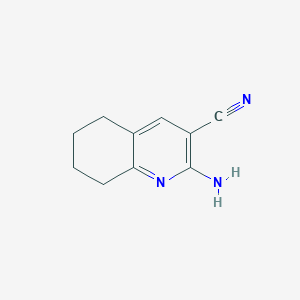
2-Bromocyclopentanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated cyclic ketones can be achieved through various methods. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been explored, demonstrating that the position of bromination can be controlled by the choice of reagent and solvent . This indicates that similar methodologies could potentially be applied to synthesize 2-bromocyclopentanone by selecting appropriate conditions to achieve regioselective bromination.
Molecular Structure Analysis
The molecular structure of brominated cyclic ketones is crucial for their reactivity and applications. For example, the crystal and molecular structure of a related compound, 2-bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12.18,11]tetradecan-3-one, was determined using X-ray crystallography, highlighting the importance of structural analysis in understanding the properties of such compounds . This suggests that a detailed structural analysis of 2-bromocyclopentanone would be necessary to fully comprehend its chemical behavior.
Chemical Reactions Analysis
Brominated cyclic ketones participate in various chemical reactions. The photodimerization of 2-benzyl-5-p-bromobenzylidenecyclopentanone, a related compound, has been studied, showing that it can undergo a crystal-to-crystal transformation to form a dimer . Additionally, 5-bromo-2-pyrone has been used as a synthetic equivalent of 2-pyrone in Diels-Alder cycloadditions . These studies illustrate the reactivity of brominated cyclic ketones in cycloaddition and dimerization reactions, which could be relevant for 2-bromocyclopentanone as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromocyclopentanone can be inferred from studies on similar compounds. Conformational analysis of 2-halocyclopentanones has been performed using NMR and IR spectroscopies, along with theoretical calculations . These analyses reveal the conformational preferences of the molecules and their solvent-dependent behavior, which are critical for understanding the reactivity and physical properties of 2-bromocyclopentanone.
Wissenschaftliche Forschungsanwendungen
1. Conformational Analysis
2-Bromocyclopentanone's conformational isomerism has been a subject of research, particularly through studies involving solvent dependence, NMR spectroscopy, and theoretical calculations. This research offers insights into its molecular behavior and potential applications in various fields including pharmaceuticals and organic synthesis (Martins et al., 2009).
2. Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex molecules. For instance, its role in the synthesis of 5,6-Epoxyisoprostane E2, through a process involving bromohydrination and aldol reaction, demonstrates its utility in creating biologically significant compounds (Kawashima & Kobayashi, 2014).
3. Development of Novel Synthetic Methods
2-Bromocyclopentanone has been central to the development of new synthetic methodologies. For instance, its involvement in the cyclocarbopalladation process, leading to the synthesis of various bicyclic compounds, showcases its versatility in organic synthesis and potential in drug development (Salem et al., 2003).
4. Preparation of Functionalized Compounds
The compound has been used in the preparation of functionalized benzocyclotrimers, indicating its potential in creating new chemical entities with possible applications in pharmaceuticals and materials science (Dalkılıç et al., 2009).
5. Synthesis of Antitumor Agents
In medicinal chemistry, 2-Bromocyclopentanone has been employed in the synthesis of novel antitumor agents. This application underlines its importance in the ongoing search for new cancer therapies (Ma Yu-zhuo, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBPPOPPFUDSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431812 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclopentanone | |
CAS RN |
21943-50-0 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)
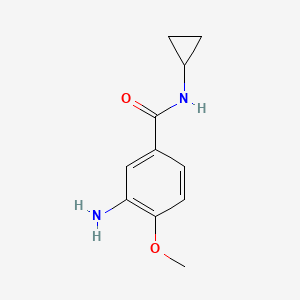
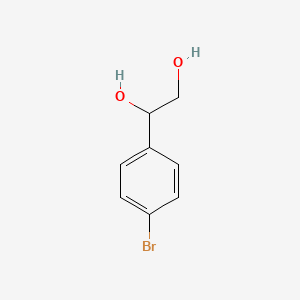
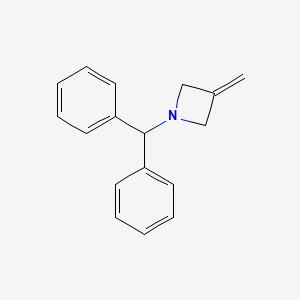
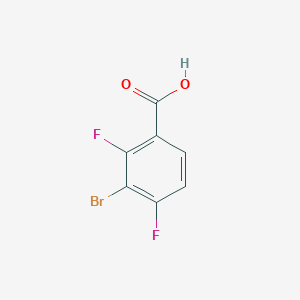
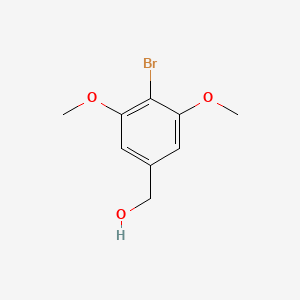
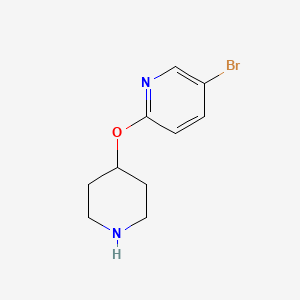
![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
